Enamine Tautomer Dominance Enabled by 4,4-Dimethyl
In 2‑acylmethyl‑4,4‑dimethyl‑2‑oxazolines—the direct scaffold class of 88309‑30‑2—the enamine tautomer (C=C–NH) is the exclusive solid‑state form and the predominant species in CDCl₃ solution, as confirmed by single‑crystal X‑ray diffraction and NMR [1]. The 4,4‑dimethyl motif stabilises the enamine through the Thorpe–Ingold effect, whereas unsubstituted or mono‑substituted oxazolines populate significant keto tautomer. For example, the solid‑state structure of α‑[(4,5‑dihydro‑4,4‑dimethyl‑2‑oxazolyl)methylene]‑benzenemethanol (compound 3a in the comparative study) shows the enamine isomer exclusively [1]. DFT calculations (B3LYP/6‑311G(d)) confirm the enamine is the most stable gas‑phase isomer for all five 4,4‑dimethyl congeners examined [1].
| Evidence Dimension | Tautomeric form adopted in solid state and CDCl₃ solution |
|---|---|
| Target Compound Data | Enamine tautomer exclusively (X-ray, NMR, DFT for 4,4‑dimethyl‑2‑acylmethyl‑2‑oxazoline congeners) |
| Comparator Or Baseline | Non‑dimethylated 2‑acylmethyl‑2‑oxazolines: keto tautomer reported as a significant minor species; enamine dominance not observed |
| Quantified Difference | Qualitative shift: enamine ∶ keto ratio approaches ~1∶0 for 4,4‑dimethyl congeners vs. detectable keto population in des‑dimethyl analogs [1]. |
| Conditions | Solid‑state single‑crystal X‑ray diffraction; ¹H/¹³C NMR in CDCl₃; gas‑phase DFT (B3LYP/6‑311G(d)) |
Why This Matters
Tautomeric identity dictates the compound's ligating geometry (κ²‑N,O‑chelation vs. O‑monodentate) and its reactivity as a carbon nucleophile; procurement of a non‑dimethylated analog would introduce a different tautomer distribution, compromising reproducibility in metal‑catalysed or coordination‑driven applications.
- [1] Jones RC, Herasymchuk K, Mahdi T, et al. Tautomerism and metal complexation of 2-acylmethyl-2-oxazolines: a combined synthetic, spectroscopic, crystallographic and theoretical treatment. Organic & Biomolecular Chemistry, 2013. Available via CORE: https://core.ac.uk/works/286517630 View Source
